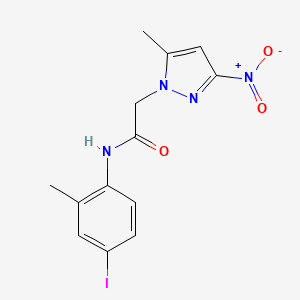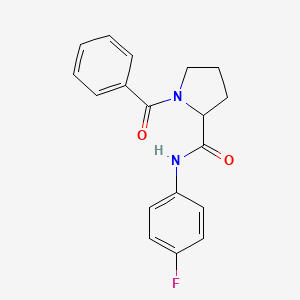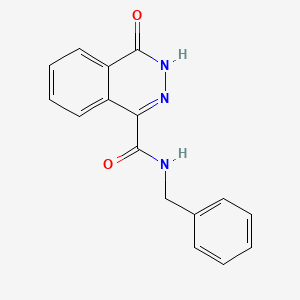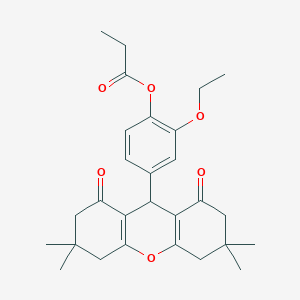![molecular formula C19H24N2O3 B5978065 4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B5978065.png)
4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine, commonly known as EOM or EOM-CC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of EOM is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival. EOM has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. In addition, EOM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at various stages.
Biochemical and Physiological Effects:
EOM has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. EOM has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. In addition, EOM has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of EOM is its high potency and selectivity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of EOM is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, the synthesis of EOM can be challenging and time-consuming, which may limit its widespread use in research.
Future Directions
There are several future directions for research on EOM. One area of interest is the development of novel EOM derivatives with improved potency and selectivity against cancer cells. Another area of interest is the investigation of the potential use of EOM in combination with other anticancer agents to enhance therapeutic efficacy. In addition, further research is needed to fully understand the mechanism of action of EOM and its potential applications in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of EOM involves the reaction of 5-ethyl-4-(morpholin-4-yl)isoxazole-3-carboxylic acid with 3-phenylpropanoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure EOM. This synthesis method has been optimized to produce high yields of EOM with high purity.
Scientific Research Applications
EOM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, EOM has been shown to have potent antitumor activity against various cancer cell lines. In materials science, EOM has been used as a building block for the synthesis of novel polymers with unique properties. In catalysis, EOM has been used as a ligand for various metal catalysts, leading to improved catalytic activity and selectivity.
properties
IUPAC Name |
(5-ethyl-1,3-oxazol-4-yl)-[2-(3-phenylpropyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-2-17-18(20-14-24-17)19(22)21-11-12-23-16(13-21)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,14,16H,2,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXNGFKTAIJFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CO1)C(=O)N2CCOC(C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Ethyl-1,3-oxazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(cyclobutylmethyl)-3-hydroxy-3-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5977989.png)
![1-[(pentamethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5977993.png)


![8-({[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5978006.png)
![N-(2,5-dimethylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B5978025.png)

methanone](/img/structure/B5978039.png)
![1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B5978041.png)
![6-[2-(1-azepanyl)-2-oxoethyl]-3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5978048.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5978074.png)
![{1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}(phenyl)methanol](/img/structure/B5978082.png)
